Tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate is a chemical compound characterized by its unique structure and reactivity. It features a tert-butyl group attached to a carbamate functional group, which is further connected to a pyridine ring substituted with bromine and methyl groups. The molecular formula for this compound is , and it is recognized for its potential applications in organic synthesis and medicinal chemistry.
This compound is synthesized through various chemical reactions involving pyridine derivatives, specifically targeting the introduction of the bromine atom and the formation of the carbamate linkage. The synthesis typically utilizes starting materials like 6-bromo-3-methylpyridin-2-amine and tert-butyl chloroformate.
Tert-butyl (6-bromo-3-methylpyridin-2-yl)carbamate belongs to the class of carbamates, which are esters derived from carbamic acid. It also falls within the category of heterocyclic compounds due to its pyridine ring structure.
The synthesis of tert-butyl (6-bromo-3-methylpyridin-2-yl)carbamate generally involves the following steps:
The reaction mechanism involves nucleophilic attack by the amine on the carbonyl carbon of the chloroformate, leading to the formation of an intermediate that subsequently loses hydrochloric acid to yield the final product.
The molecular structure of tert-butyl (6-bromo-3-methylpyridin-2-yl)carbamate can be represented as follows:
Property | Value |
---|---|
IUPAC Name | tert-butyl N-(6-bromo-3-methylpyridin-2-yl)carbamate |
InChI | InChI=1S/C11H15BrN2O2/c1-7-5-9(12)13-6-8(7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15) |
InChI Key | IOVQRASAPQDJRW-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=NC=C1NC(=O)OC(C)(C)C)Br |
Tert-butyl (6-bromo-3-methylpyridin-2-yl)carbamate can undergo several types of chemical reactions:
The conditions for these reactions often require specific catalysts and reagents, such as palladium for coupling reactions or appropriate nucleophiles for substitution processes.
The mechanism of action for tert-butyl (6-bromo-3-methylpyridin-2-yl)carbamate involves its interaction with biological targets at a molecular level. The presence of the bromine atom and carbamate group enhances its reactivity, allowing it to inhibit certain enzymes or interact with cellular receptors.
Research indicates that this compound may exhibit biological activities such as antimicrobial or anticancer properties through these interactions, although specific pathways remain under investigation.
Tert-butyl (6-bromo-3-methylpyridin-2-yl)carbamate exhibits several notable physical properties:
Property | Value |
---|---|
Appearance | White solid |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The chemical properties include:
Tert-butyl (6-bromo-3-methylpyridin-2-yl)carbamate has various applications in scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2